4-((Tert-butyldimethylsilyloxy)methyl)aniline
Overview
Description
4-((Tert-butyldimethylsilyloxy)methyl)aniline is a chemical compound that can undergo various chemical reactions due to the presence of the tert-butyldimethylsilyloxy group. This group is often used in organic synthesis as a protective group for alcohols and phenols due to its stability and ease of removal under mild conditions.
Synthesis Analysis
The synthesis of derivatives of 4-((Tert-butyldimethylsilyloxy)methyl)aniline, such as 4-tert-butyldimethylsilyloxystyrene, involves protecting the hydroxyl group using tert-butyldimethylchlorosilane followed by a Wittig-type reaction with the Tebbe reagent. The yield of such reactions can be quite high, indicating efficient synthetic pathways for these compounds (Kim et al., 1999).
Molecular Structure Analysis
Molecular structure analyses often involve computational methods and spectroscopy. For similar compounds, studies have shown that tert-butyldimethylsilyl groups can significantly influence the molecular structure, affecting the reactivity and properties of the compound.
Chemical Reactions and Properties
Compounds containing the tert-butyldimethylsilyloxy group can participate in various chemical reactions, including polymerization and copolymerization. These reactions can be used to synthesize polymers with specific properties, such as hydroxyl-functionalized polystyrene (Hirao et al., 1985). The tert-butyldimethylsilyloxy group can also facilitate the protection of functional groups during synthesis, making it a valuable tool in organic chemistry.
Scientific Research Applications
Synthesis of Homo- and Heteroleptic Germylenes and Stannylenes : It is used in synthesizing these compounds and their precursors, contributing to inorganic chemistry research (Vaňkátová et al., 2011).
Antiviral Compounds Synthesis : It aids in synthesizing tetrahydroquinolines related to Virantmycin, an antiviral compound (Francis et al., 2004).
Preparation of Indoles and Oxindoles : It is used in the preparation of these compounds, which are significant in various scientific applications (Clark et al., 1991).
Diels-Alder Cycloaddition : In organic chemistry, it is used in the Diels-Alder cycloaddition of electrophilic 2H-azirines (Alves et al., 2006).
Synthesis of 2-(Trifluoromethyl)quinolines : This chemical plays a role in synthesizing 2-(trifluoromethyl)quinolines, which have various applications in chemical research (Keller & Schlosser, 1996).
Poly(propylene) Stabilization : It has potential applications in poly(propylene) stabilization as a silane-based antioxidant (Nedelčev et al., 2007).
Extraction of Metal Ions : Thiacalix[4]aniline, related to this compound, is highly specific in extracting Au(III) and Pd(II) ions from acidic solutions (Katagiri et al., 2002).
Pharmaceutical and Pesticide Applications : Tert-Butylanilines, derived from similar compounds, are used in pharmaceuticals, pesticides, plastics, additives, and dyes (Yadav & Doshi, 2003).
Anionic Polymerization : This compound can lead to the formation of linear, nearly monodisperse polymers of 4-vinylphenol and block copolymers (Hirao et al., 1985).
Catalysis and Sensing Applications : It serves as a catalyst in oxidizing phenols and anilines and also as a sensor for aniline detection (Ratnikov et al., 2011; Zhang & Echegoyen, 2004).
Safety and Hazards
properties
IUPAC Name |
4-[[tert-butyl(dimethyl)silyl]oxymethyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NOSi/c1-13(2,3)16(4,5)15-10-11-6-8-12(14)9-7-11/h6-9H,10,14H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUUHAORVPRPFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00454347 | |
Record name | 4-aminobenzyloxy-tert-butyldimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00454347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((Tert-butyldimethylsilyloxy)methyl)aniline | |
CAS RN |
131230-76-7 | |
Record name | 4-aminobenzyloxy-tert-butyldimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00454347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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